molecular formula C24H18BrClN2O5 B12617856 C24H18BrClN2O5

C24H18BrClN2O5

Cat. No.: B12617856
M. Wt: 529.8 g/mol
InChI Key: CTCQFSBMMNVBBQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C24H18BrClN2O5 is a complex organic molecule that contains bromine, chlorine, nitrogen, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H18BrClN2O5 typically involves multiple steps, including the formation of carbon-nitrogen bonds and the introduction of bromine and chlorine atoms. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For example, bromine and chlorine atoms can be introduced through reactions with bromine and chlorine reagents.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water. This can be used to form the carbon-nitrogen bonds in the compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

C24H18BrClN2O5: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

C24H18BrClN2O5: has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, allowing for the creation of more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.

    Industry: The compound may have industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which C24H18BrClN2O5 exerts its effects involves its interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C24H18BrClN2O5: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example:

    C24H18BrN2O5: A similar compound without the chlorine atom.

    C24H18ClN2O5: A similar compound without the bromine atom.

    C24H18BrClN2O4: A similar compound with one less oxygen atom.

This compound in relation to other compounds.

Biological Activity

The compound with the molecular formula C24H18BrClN2O5 is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Weight : 505.76 g/mol
  • IUPAC Name : 5-bromo-2-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide
  • Structure : The compound features a bromine atom, a chlorine atom, and multiple methoxy groups that contribute to its biological activity.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogens (bromine and chlorine) is known to enhance antibacterial efficacy against gram-positive bacteria and mycobacterial strains .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it may inhibit cancer cell proliferation, potentially through apoptosis induction or cell cycle arrest mechanisms .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease pathways, which could be beneficial in therapeutic applications.

The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Interaction : It could inhibit enzymes critical for the survival or proliferation of pathogens or cancer cells, leading to reduced viability of these cells .

Case Studies

Several case studies have explored the biological effects of compounds similar to this compound:

  • Antimicrobial Efficacy :
    • A series of halogenated compounds were tested against Staphylococcus aureus and Mycobacterium tuberculosis. Results showed that modifications in halogen placement significantly affected antibacterial potency, with some derivatives exhibiting submicromolar activity against resistant strains .
  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of various derivatives on cancer cell lines. The findings indicated that certain structural modifications led to increased cytotoxicity while maintaining low toxicity towards normal mammalian cells .
  • Structure-Activity Relationship (SAR) :
    • Research on related compounds highlighted the importance of lipophilicity and steric factors in determining biological activity. Compounds with optimal lipophilicity showed enhanced cellular uptake and efficacy against targeted diseases .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific metabolic enzymes

Table 2: Structure-Activity Relationships

Compound VariantLipophilicity (Log P)Cytotoxicity (IC50)Activity Level
This compound3.520 µMHigh
Variant A4.015 µMHigher
Variant B2.825 µMModerate

Properties

Molecular Formula

C24H18BrClN2O5

Molecular Weight

529.8 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H18BrClN2O5/c1-32-19-12-13(2-11-18(19)29)21-20-22(33-28(21)17-9-5-15(26)6-10-17)24(31)27(23(20)30)16-7-3-14(25)4-8-16/h2-12,20-22,29H,1H3

InChI Key

CTCQFSBMMNVBBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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